4-Methyl-1H-1,2,3-triazole hydrochloride
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Overview
Description
4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3-triazole, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction can be carried out under ambient temperature, thermal heating, or microwave irradiation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective in facilitating the reaction under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-1,2,3-triazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
4-Methyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
4-Methyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different reactivity and applications.
1,2,3-Triazole: The parent compound of this compound, which shares many of its chemical properties but lacks the methyl group.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have additional fused ring systems, which confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C3H6ClN3 |
---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
4-methyl-2H-triazole;hydrochloride |
InChI |
InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |
InChI Key |
WECPRONIQGRXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1.Cl |
Origin of Product |
United States |
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